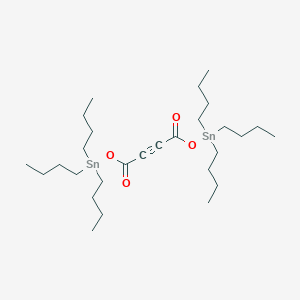
bis(tri-N-butyltin)acetylenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tri-N-butyltin)acetylenedicarboxylate is an organotin compound with the chemical formula C28H54O4Sn2 and a molecular weight of 692.15 g/mol . This compound is known for its unique structure, which includes two tri-N-butyltin groups attached to an acetylenedicarboxylate moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Bis(tri-N-butyltin)acetylenedicarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tributyltin hydroxide with acetylenedicarboxylic acid in the presence of benzene as a solvent . The reaction typically yields the desired product with a high degree of purity. Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Analyse Chemischer Reaktionen
Bis(tri-N-butyltin)acetylenedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can result in the formation of new organotin compounds .
Wissenschaftliche Forschungsanwendungen
Bis(tri-N-butyltin)acetylenedicarboxylate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential use in drug development and as a tool for understanding biological processes. In industry, it is employed in the production of specialized materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of bis(tri-N-butyltin)acetylenedicarboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Bis(tri-N-butyltin)acetylenedicarboxylate can be compared to other organotin compounds, such as tributyltin oxide and tributyltin acetate. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its acetylenedicarboxylate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other organotin compounds may not be suitable .
Eigenschaften
Molekularformel |
C28H54O4Sn2 |
|---|---|
Molekulargewicht |
692.1 g/mol |
IUPAC-Name |
bis(tributylstannyl) but-2-ynedioate |
InChI |
InChI=1S/C4H2O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
UYVYWUWTLXXZDJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C#CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



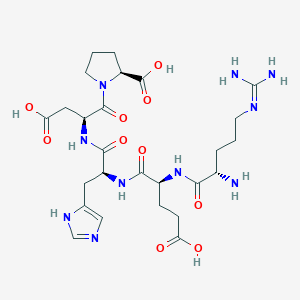
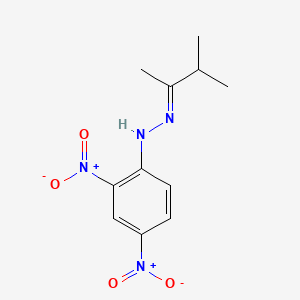
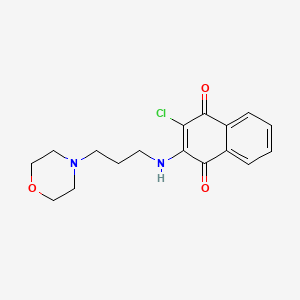
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
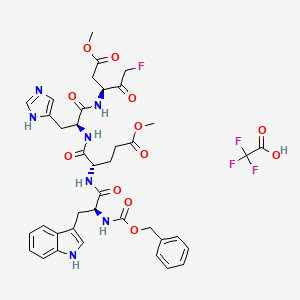
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
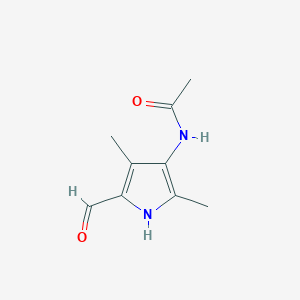
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
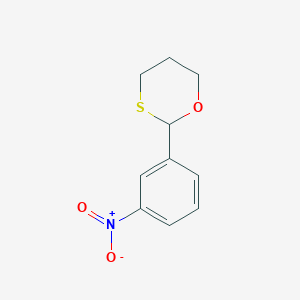
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
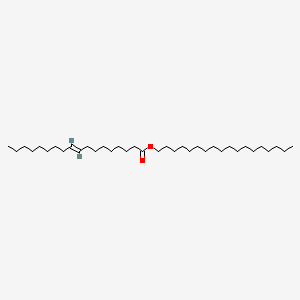
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)
